![molecular formula C17H14FNO3 B2999761 N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034566-01-1](/img/structure/B2999761.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that features a bifuran moiety and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Amide bond formation: The final step involves coupling the bifuran and fluorophenyl intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the aromatic rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like nitronium ion (NO2+).
Major Products
The major products depend on the specific reaction conditions but can include oxidized or reduced derivatives of the original compound, as well as substituted products on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
If found to have therapeutic properties, it could be developed into a drug candidate for treating various diseases.
Industry
In industrial applications, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
Mecanismo De Acción
The mechanism by which “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylacetamide: Lacks the fluorine atom on the phenyl ring.
N-([2,3’-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in “N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide” can significantly affect its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(22-15)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJRTIWWFWQPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2999678.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
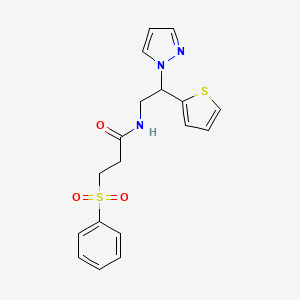
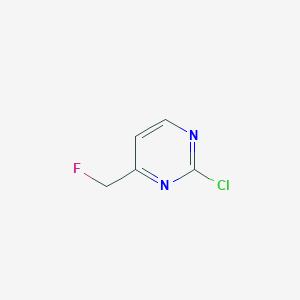
![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
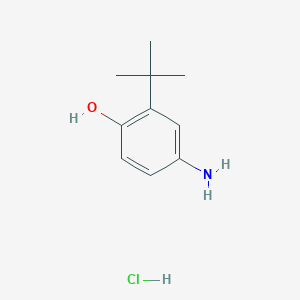
![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)
![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)
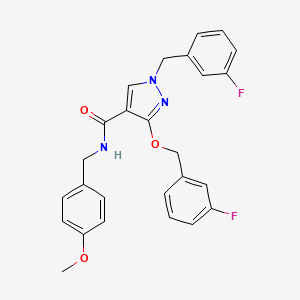
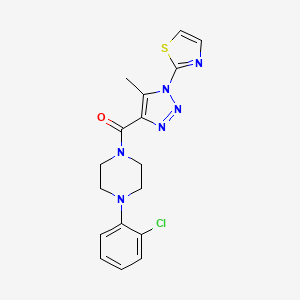
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)
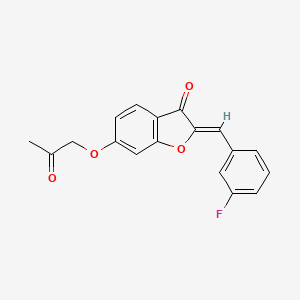
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)
![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)
